molecular formula C8H15NO4 B15145694 2-(2-Methoxyacetamido)-3-methylbutanoic acid

2-(2-Methoxyacetamido)-3-methylbutanoic acid

Cat. No.: B15145694
M. Wt: 189.21 g/mol
InChI Key: DEKYJDXQXLSTHE-UHFFFAOYSA-N
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Description

2-(2-Methoxyacetamido)-3-methylbutanoic acid, specifically the (2S)-enantiomer with CAS number 257638-51-0, is a chiral organic compound of interest in life science and chemical research . This valine-derived building block, with the molecular formula C 8 H 15 NO 4 and a molecular weight of 189.21 g/mol, serves as a versatile synthon in organic synthesis and pharmaceutical development . Its structure features a methoxyacetamide group attached to the amino terminus of a 3-methylbutanoic acid backbone, making it valuable for constructing more complex peptide mimics and bioactive molecules . Researchers utilize this compound as a high-purity intermediate in medicinal chemistry projects, where its chiral center is critical for studying stereoselective reactions and for the synthesis of potential therapeutic agents . The compound is typically supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

DEKYJDXQXLSTHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC

Origin of Product

United States

Preparation Methods

Acylation of L-Valine with Methoxyacetyl Chloride

The most direct route involves the acylation of L-valine’s α-amino group using methoxyacetyl chloride. This method parallels the synthesis of N-methoxycarbonyl-L-valine described in patent CN105949085A. In this approach:

  • L-Valine is suspended in methanol or ethanol.
  • Triethylamine acts as a base to deprotonate the amino group, facilitating nucleophilic attack on the methoxyacetyl chloride’s carbonyl carbon.
  • The reaction proceeds at 55–65°C for 10–15 hours, yielding the target compound after acidification and crystallization.

Key advantages include high enantiomeric purity (>99.9%) and yields up to 90%. However, methoxyacetyl chloride’s instability necessitates careful handling, and the use of triethylamine generates hydrochloride waste.

Enzymatic Resolution

Comparative Analysis of Methodologies

Method Reagents Temperature (°C) Yield (%) Purity (%) Chirality Control
Acylation Methoxyacetyl chloride 55–65 85–90 >99 Retained (L-config)
Mixed Anhydride Methoxyacetic acid, EtOCl 0–25 70–80 95–98 Moderate
Enzymatic Lipase, acyl donor 25–37 50–60 90–95 High

Key Observations:

  • The acylation method dominates in industrial settings due to its high yield and simplicity.
  • Mixed anhydride approaches trade yield for safer reagent handling.
  • Enzymatic routes remain exploratory but offer sustainability benefits.

Process Optimization and Challenges

Solvent Selection

Methanol and ethanol are preferred for their ability to solubilize L-valine while minimizing racemization. Polar aprotic solvents (e.g., DMF) could enhance reactivity but risk side reactions with methoxyacetyl chloride.

Temperature Control

Elevated temperatures (55–65°C) accelerate acylation but may degrade heat-sensitive intermediates. Patent CN105949085A emphasizes maintaining temperatures below 65°C to preserve enantiomeric excess.

Workup and Purification

Acidification to pH 1.5 induces crystallization, effectively removing unreacted starting materials. Centrifugation and washing with cold ethanol further enhance purity (>99%).

Industrial-Scale Considerations

Cost Analysis

  • Methoxyacetyl Chloride: ~$320/100 mg, making it cost-prohibitive for large-scale use.
  • L-Valine: Commercially available at ~$50/kg, justifying its use as a chiral pool starting material.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure makes it a versatile building block for synthesizing complex molecules and exploring new chemical reactions.

Chemistry

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid serves as a building block in the synthesis of more complex molecules. Its structure facilitates the exploration of novel chemical reactions and mechanisms.

Biology

This compound is valuable in biological research for studying enzyme-substrate interactions and protein-ligand binding.

Medicine

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid has potential therapeutic uses, especially in drug development, because of its capacity to engage with biological targets, making it a promising candidate for drug discovery.

Industry

In industrial settings, this compound can be used to produce specialty chemicals and materials.

Chemical Reactions

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid can undergo oxidation and reduction reactions. Oxidation can introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. Reduction reactions can convert functional groups to their reduced forms, often using reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4. Amines and thiols can be used as nucleophiles in substitution reactions under basic conditions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The methoxyacetamido group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings

  • Metabolite Detection: 3-Methylbutanoic acid and its isomers are quantified in hydrolyzed biological samples using advanced chromatographic techniques, underscoring the importance of accurate isomer differentiation in metabolic studies .
  • Synthetic Utility: The phenoxy analog’s commercial availability as a pharmaceutical intermediate aligns with trends in designing prodrugs or bioactive conjugates .

Biological Activity

2-(2-Methoxyacetamido)-3-methylbutanoic acid, also known as (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid, is an organic compound with the molecular formula C₈H₁₅N₁O₄ and a molecular weight of approximately 189.21 g/mol. This compound possesses a methoxyacetamido functional group attached to a methylbutanoic acid backbone, which contributes to its unique biological properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methoxyacetamido group can form hydrogen bonds with proteins, while the methylbutanoic acid backbone engages with hydrophobic regions within enzymes and receptors. This dual interaction may modulate enzymatic activity and receptor function, highlighting its potential as a candidate for pharmacological studies.

1. Enzyme Modulation

Research indicates that this compound can act as a modulator of enzyme activity. The specific pathways involved depend on the molecular targets being studied. For instance, it may influence metabolic pathways by interacting with key enzymes involved in cellular processes .

2. Receptor Interaction

The compound has shown potential in interacting with various receptors, which could lead to significant biological effects. These interactions may result in altered signaling pathways, contributing to therapeutic effects in conditions such as inflammation or metabolic disorders.

Study on Antitumor Activity

A notable study explored the antitumor effects of compounds structurally similar to this compound. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The results suggested that this compound class could serve as a foundation for developing new anticancer agents.

Anti-Inflammatory Properties

Another research effort focused on the anti-inflammatory properties of related compounds. The study revealed that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating their potential use in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Activity Mechanism Study Reference
Enzyme ModulationInteraction with metabolic enzymes
Receptor InteractionModulation of receptor signaling pathways
Antitumor ActivityInhibition of cancer cell proliferation
Anti-Inflammatory EffectsReduction of pro-inflammatory cytokines

Q & A

Q. What synthetic routes and characterization methods are recommended for 2-(2-Methoxyacetamido)-3-methylbutanoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction starting with the protection of the amino group, followed by methoxyacetylation. A typical approach involves reacting the precursor amino acid (e.g., 3-methylbutanoic acid derivative) with methoxyacetyl chloride in an anhydrous solvent (e.g., dichloromethane) under nitrogen atmosphere. Post-synthesis, purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Structural confirmation requires NMR spectroscopy (¹H/¹³C) to verify methoxyacetamido and methylbutanoic moieties. X-ray crystallography (if crystalline) or FT-IR (for functional group validation) can supplement characterization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify protons adjacent to the methoxy group (δ ~3.3–3.5 ppm for OCH₃) and amide NH (δ ~6.5–8.0 ppm).
  • ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165–175 ppm, carboxylic acid C=O at ~170–180 ppm).
  • FT-IR : Detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) to optimize geometry and compute electronic properties. QSPR models correlate descriptors (e.g., logP, polar surface area) with solubility or bioavailability. Molecular dynamics simulations predict hydration free energy and membrane permeability. Tools like Gaussian or ORCA are recommended for energy gap analysis (HOMO-LUMO), which informs reactivity .

Q. What experimental protocols evaluate the corrosion inhibition efficacy of this compound on mild steel?

  • Methodological Answer :
  • Gravimetric Analysis : Immerse steel coupons in 0.1 M KOH with varying inhibitor concentrations (10–100 ppm) for 24–72 hours. Calculate inhibition efficiency (%IE) using weight loss data.
  • Electrochemical Methods : Perform potentiodynamic polarization to assess anodic/cathodic Tafel slopes and corrosion current density (Icorr). Electrochemical impedance spectroscopy (EIS) measures charge transfer resistance (Rct).
  • Theoretical Simulations : Compute adsorption energy on Fe(110) surfaces using Monte Carlo/Molecular Dynamics. Low HOMO-LUMO gaps (<5 eV) suggest strong inhibitor-metal interaction .

Q. How can synthetic yield be optimized under varying reaction conditions?

  • Methodological Answer :
  • Reaction Temperature : Optimize between 0–25°C to minimize side reactions (e.g., over-acetylation).
  • Catalyst Screening : Test bases like DMAP or pyridine for acylation efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) for solubility and reaction rate.
  • Purification : Use preparative HPLC with a C18 column for high-purity isolation. Monitor yield and purity via HPLC-UV (λ = 210–254 nm) .

Notes on Contradictions and Limitations

  • Synthetic Routes : and propose divergent purification methods (column chromatography vs. preparative HPLC). Researchers should prioritize based on compound stability and equipment availability.
  • Corrosion Studies : While focus on a sulfonamido analog, the methoxyacetamido group may alter adsorption dynamics due to steric/electronic differences.

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